Romurtide

Description

Properties

CAS No. |

78113-36-7 |

|---|---|

Molecular Formula |

C43H78N6O13 |

Molecular Weight |

887.1 g/mol |

IUPAC Name |

(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid |

InChI |

InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-36(54)45-26-21-20-22-33(43(60)61)48-37(55)25-24-32(40(44)57)49-41(58)29(2)46-42(59)30(3)62-39(38(56)35(53)28-51)34(27-50)47-31(4)52/h27,29-30,32-35,38-39,51,53,56H,5-26,28H2,1-4H3,(H2,44,57)(H,45,54)(H,46,59)(H,47,52)(H,48,55)(H,49,58)(H,60,61)/t29-,30+,32+,33-,34-,35+,38+,39+/m0/s1 |

InChI Key |

IKSJCVFYCIKDTB-GZZWOGMVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

Appearance |

Solid powder |

Key on ui application |

Romurtide is used as a hematopoietic agent for restoration of leukopenia in cancer patients treated with radiotherapy and chemotherapy (see also: hematopoiesis). |

boiling_point |

1198.5ºC at 760 mmHg |

melting_point |

N/A |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

source |

Synthetic |

Synonyms |

MDP-Lys(L18); Romurtide; muroctasin; romurutide; Nalpha-(N-Acetylmuramoyl-L-alanyl-D-isoglutaminyl)-Nepsilon-stearoyl-L-lysine; N2-[N2-[N-(N-Acetylmuramoyl)-L-alanyl]-D-alpha-glutaminyl]-N6-(1-octadecanoyl)-L-lysine; 2-Acetamido-3-O-[(R)-1-[[(S)-1-[[(R)-1-carbamoyl-3-[[(S)-1-carboxy-5-stearamidopentyl]c |

Origin of Product |

United States |

Foundational & Exploratory

Romurtide: A Technical Guide to its Molecular Structure and Core Functional Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

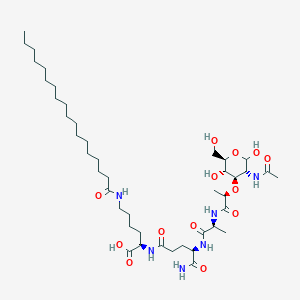

Romurtide (also known as Muroctasin or MDP-Lys(L18)) is a synthetic lipophilic analogue of Muramyl Dipeptide (MDP), the minimal immunologically active component of bacterial peptidoglycan.[1][2] As a potent immunomodulator, this compound has been utilized for its ability to stimulate the innate immune system, primarily in the treatment of leukopenia resulting from radiotherapy or cancer chemotherapy.[3][4] This technical guide provides an in-depth exploration of the molecular structure of this compound, its key physicochemical properties, and a detailed overview of the experimental methodologies used for its characterization. Furthermore, it elucidates the primary signaling pathway—the NOD2-NF-κB axis—through which this compound exerts its biological effects.

Molecular Structure and Physicochemical Properties

This compound is a glycopeptide derivative designed to enhance the immunostimulatory properties of the naturally occurring Muramyl Dipeptide. The core structure consists of N-acetylmuramic acid linked to a dipeptide of L-alanine and D-isoglutamine. The key modification in this compound is the attachment of a stearoyl fatty acid chain to the ε-amino group of an L-lysine residue, which is, in turn, linked to the D-isoglutamine.[5] This lipophilic moiety significantly influences the molecule's pharmacokinetic and pharmacodynamic properties.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Data | Reference(s) |

| IUPAC Name | N²-((4R)-4-((2S)-2-((2R)-2-(((3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanamido)propanamido)-5-amino-5-oxopentanoyl)-N⁶-stearoyl-L-lysine | |

| Synonyms | Muroctasin, Nopia, MDP-Lys(L18), DJ-7041 | |

| CAS Number | 78113-36-7 | |

| Molecular Formula | C₄₃H₇₈N₆O₁₃ | |

| Molecular Weight | 887.12 g/mol | |

| Exact Mass | 886.5627 Da | |

| Elemental Analysis | C: 58.22%, H: 8.86%, N: 9.47%, O: 23.45% |

Note: The data presented are computationally derived or aggregated from chemical databases and should be confirmed by experimental analysis for specific applications.

Experimental Protocols for Structural Elucidation and Analysis

The structural confirmation and purity analysis of complex synthetic molecules like this compound rely on a combination of chromatographic and spectroscopic techniques. While specific, detailed protocols from the original developers are proprietary, the following sections outline standardized methodologies applicable to the characterization of this compound and similar lipophilic peptides.

Synthesis of Lipophilic Muramyl Dipeptide Derivatives

The synthesis of this compound involves a multi-step process common for peptide and glycopeptide chemistry.

Logical Workflow for this compound Synthesis

Caption: Logical workflow for the multi-step synthesis of this compound.

Methodology:

-

Preparation of Protected N-Acetylmuramic Acid: Starting from N-acetylglucosamine, the lactic acid moiety is introduced to form N-acetylmuramic acid. The carbohydrate's hydroxyl and carboxyl groups are protected using standard protecting groups (e.g., benzyl, isopropylidene) to prevent side reactions in subsequent steps.

-

Synthesis of the Peptide Chain: The peptide backbone (L-Alanyl-D-isoglutaminyl-L-lysine) is assembled using solid-phase or solution-phase peptide synthesis. Amino acids are protected (e.g., with Boc or Fmoc for the α-amino group) and coupled sequentially using activating agents like DCC/HOBt or HATU.

-

Lipidation: The ε-amino group of the lysine residue is selectively deprotected and then acylated using stearoyl chloride or an activated stearic acid derivative to introduce the lipophilic tail.

-

Coupling and Deprotection: The protected N-acetylmuramic acid is coupled to the N-terminus of the acylated peptide. Finally, all protecting groups are removed, typically through acidolysis (e.g., with TFA) or hydrogenolysis, to yield the final this compound product.

-

Purification: The crude product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

RP-HPLC is the standard method for determining the purity of this compound and for its purification.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typically effective for separating the lipophilic product from more polar starting materials and side products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210-220 nm, where the peptide bonds absorb.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a water/acetonitrile mixture, filtered, and injected.

Mass Spectrometry (MS) for Molecular Weight and Structure Verification

Mass spectrometry is used to confirm the molecular weight and to gain structural information through fragmentation analysis.

Methodology:

-

Ionization: Electrospray Ionization (ESI) is commonly used for polar, non-volatile molecules like this compound.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is measured to confirm the molecular weight.

-

Tandem MS (MS/MS): To confirm the sequence and structure, the molecular ion is selected and fragmented via Collision-Induced Dissociation (CID). The resulting fragment ions (e.g., b- and y-ions from peptide backbone cleavage) are analyzed. For acylated peptides, characteristic neutral losses of the lipid chain may also be observed. The observed fragmentation pattern is then compared to the expected pattern for the proposed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR provides the most detailed information for unambiguous structure determination by mapping the carbon-hydrogen framework.

Methodology:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

1D NMR Spectra:

-

¹H NMR: Provides information on the number and environment of protons. Chemical shifts, integration, and coupling constants are analyzed to identify different parts of the molecule (e.g., carbohydrate protons, amino acid α-protons, stearoyl chain methylenes).

-

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the amino acid side chains and the sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the different structural components (e.g., linking the muramic acid to the alanine, the peptide residues to each other, and the lysine to the isoglutamine).

-

Mechanism of Action: The NOD2 Signaling Pathway

This compound's immunostimulatory activity is primarily mediated through its recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is expressed in the cytoplasm of immune cells, such as macrophages and dendritic cells, and serves as a sensor for MDP.

NOD2 Signaling Pathway Activated by this compound

Caption: this compound activates the NOD2 signaling cascade leading to an immune response.

Upon binding of this compound to the leucine-rich repeat (LRR) domain of NOD2, the receptor undergoes a conformational change and oligomerizes. This activation leads to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). The NOD2/RIPK2 complex then activates the TAK1 complex, which in turn phosphorylates and activates the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and proteasomal degradation. The degradation of IκB releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus, where it binds to promoter regions of target genes and initiates the transcription of various pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and antimicrobial peptides. This cascade ultimately enhances the host's innate immune response.

Experimental Protocol: NOD2 Activation Reporter Assay

A common method to quantify the activation of the NOD2 pathway is to use a reporter cell line, such as HEK-Blue™ hNOD2 cells. These cells are engineered to stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Seeding: HEK-Blue™ hNOD2 cells are seeded into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubated overnight.

-

Stimulation: Prepare serial dilutions of this compound (e.g., from 0.01 ng/mL to 1000 ng/mL) in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a negative control (medium only) and a positive control (a known MDP standard).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection:

-

Transfer a small aliquot (e.g., 20 µL) of the cell supernatant from each well to a new 96-well plate.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™) to each well.

-

Incubate at 37°C for 1-3 hours.

-

-

Quantification: Measure the absorbance at 620-650 nm using a microplate reader. The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

-

Analysis: Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

This compound represents a well-characterized synthetic immunomodulator whose structure is rationally designed based on the bacterial motif, Muramyl Dipeptide. Its lipophilic nature, conferred by the Nε-stearoyl-L-lysine addition, is a key structural feature influencing its biological activity. The definitive elucidation of its structure and its purity is achieved through a combination of advanced chromatographic and spectroscopic methods, including HPLC, mass spectrometry, and NMR. Functionally, this compound's mechanism is centered on its specific recognition by the intracellular receptor NOD2, triggering the NF-κB signaling pathway and culminating in a potent innate immune response. The experimental protocols detailed herein provide a foundational framework for the synthesis, analysis, and functional evaluation of this compound and related glycopeptides in a research and development setting.

References

- 1. invivogen.com [invivogen.com]

- 2. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of the cytokine inducer this compound: experimental studies and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Romurtide: A Synthetic Muramyl Dipeptide Analog as a Potent Immunostimulant

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Romurtide, a synthetic analog of muramyl dipeptide (MDP), represents a significant advancement in the field of immunology and drug development. As a potent activator of the innate immune system, this compound has demonstrated considerable efficacy in stimulating hematopoiesis and enhancing host defense mechanisms. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of immunomodulatory agents.

Introduction

Muramyl dipeptide is the smallest immunologically active component of peptidoglycan, a major constituent of bacterial cell walls. Its synthetic analog, this compound, has been developed to harness the immunostimulatory properties of MDP while potentially offering an improved safety and efficacy profile. This compound has been investigated primarily for its ability to restore white blood cell and platelet counts in patients undergoing chemotherapy and to enhance non-specific resistance to microbial infections.[1] This document will delve into the core scientific principles underlying this compound's function and provide practical information for its scientific evaluation.

Mechanism of Action: NOD2 Signaling Pathway

This compound exerts its immunomodulatory effects by acting as a specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor.[2][3] The binding of this compound to the leucine-rich repeat (LRR) domain of NOD2 initiates a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD interactions.[4][5] This interaction is a critical step in the downstream signaling cascade.

The formation of the NOD2-RIPK2 complex triggers the polyubiquitination of RIPK2, which then serves as a scaffold to recruit the TAK1 (transforming growth factor-β-activated kinase 1) complex and the IKK (IκB kinase) complex. TAK1, in turn, phosphorylates and activates the IKK complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The degradation of IκB allows for the nuclear translocation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines, chemokines, and hematopoietic growth factors. These include, but are not limited to, Interleukin-6 (IL-6), Granulocyte-Colony Stimulating Factor (G-CSF), Macrophage-Colony Stimulating Factor (M-CSF), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This cascade of events ultimately results in the stimulation of hematopoiesis and the enhancement of the innate immune response.

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical and clinical settings. The following tables summarize key findings on its effects on hematopoiesis.

Table 1: Effect of this compound on Leukocyte and Platelet Counts in Gastrointestinal Cancer Patients

| Treatment Group | Parameter | Mean Change Ratio ± SD | p-value |

| All Patients (n=55) | |||

| This compound (n=30) | Platelets | 1.22 ± 0.75 | < 0.005 |

| No this compound (n=25) | Platelets | 0.67 ± 0.45 | |

| Carboplatin-Treated Patients (n=27) | |||

| This compound (n=13) | Leukocytes | 1.10 ± 0.52 | < 0.05 |

| Platelets | 1.23 ± 0.59 | < 0.05 | |

| No this compound (n=14) | Leukocytes | 0.74 ± 0.27 | |

| Platelets | 0.74 ± 0.42 |

Table 2: Dose-Dependent Effects of Oral vs. Subcutaneous this compound in Mice

| Administration Route | Dose (mg/mouse) | Effect |

| Subcutaneous (s.c.) | 0.1 | Stimulation of nonspecific resistance to infection |

| Oral | 3 | Comparable potency to 0.1 mg s.c. for infection resistance |

| Subcutaneous (s.c.) | 0.1 | Stimulation of hematopoiesis |

| Oral | 10 | Comparable potency to 0.1 mg s.c. for hematopoiesis |

Table 3: Cytokine and Colony-Stimulating Factor Induction by this compound in Nonhuman Primates with Myelosuppression

| Cytokine/CSF | Observation |

| Interleukin-6 (IL-6) | Significantly elevated serum levels |

| Stem Cell Factor (SCF) | Significantly elevated serum levels |

| Erythropoietin (EPO) | Significantly elevated serum levels |

| Granulocyte-CSF (G-CSF) | Enhanced production by mononuclear cells |

| Macrophage-CSF (M-CSF) | Enhanced production by mononuclear cells |

| Granulocyte-Macrophage CSF (GM-CSF) | Enhanced production by mononuclear cells |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Murine Model of Chemotherapy-Induced Neutropenia

This protocol describes the induction of neutropenia in mice using cyclophosphamide, a common method to evaluate the efficacy of immunostimulatory agents like this compound.

Materials:

-

Cyclophosphamide (CPM)

-

Sterile Phosphate-Buffered Saline (PBS)

-

8-12 week old mice (e.g., C57BL/6 or ICR strain)

-

Syringes and needles for intraperitoneal injection

-

Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

-

Hematology analyzer or hemocytometer for blood cell counting

Procedure:

-

Prepare a sterile solution of cyclophosphamide in PBS. A common dosing regimen is a total dose of 250 mg/kg.

-

Administer the first intraperitoneal (i.p.) injection of CPM at a dose of 150 mg/kg on day 0.

-

On day 3, administer a second i.p. injection of CPM at a dose of 100 mg/kg.

-

Monitor the absolute neutrophil count (ANC) daily from day 3 to day 7 to confirm the induction of neutropenia. Profound neutropenia (ANC < 500 cells/μL) is typically observed around day 4-6.

-

This compound or vehicle control can be administered (e.g., subcutaneously or orally) starting on day 1 or as per the specific experimental design to evaluate its effect on neutrophil recovery.

-

Collect blood samples at predetermined time points to monitor ANC and other hematological parameters.

In Vitro Cytokine Production Assay with Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the stimulation of human PBMCs with this compound to measure the production of various cytokines.

Materials:

-

Ficoll-Paque or similar density gradient medium

-

RosetteSep™ Human Mononuclear Cell Enrichment Cocktail (optional, for negative selection)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

This compound

-

Lipopolysaccharide (LPS) (as a positive control)

-

96-well cell culture plates

-

ELISA kits for specific cytokines (e.g., IL-6, G-CSF, GM-CSF)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells in complete RPMI-1640 medium and perform a cell count and viability assessment (e.g., using trypan blue).

-

Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (medium only) and a positive control (e.g., LPS at 1 µg/mL).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

After incubation, centrifuge the plate and collect the cell-free supernatants.

-

Measure the concentration of desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Granulocyte-Macrophage Colony-Forming Unit (CFU-GM) Assay

This assay is used to quantify the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells into granulocyte and macrophage colonies.

Materials:

-

Bone marrow cells isolated from mice or human donors

-

MethoCult™ medium or similar methylcellulose-based medium containing appropriate cytokines (e.g., IL-3, IL-6, SCF)

-

This compound

-

35 mm culture dishes

-

Inverted microscope

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Prepare a single-cell suspension of bone marrow cells.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Prepare a working solution of this compound at various concentrations.

-

In a sterile tube, mix the bone marrow cells (e.g., 1 x 10⁵ cells) with the MethoCult™ medium and the desired concentration of this compound or vehicle control.

-

Dispense the mixture into 35 mm culture dishes, ensuring an even distribution.

-

Incubate the dishes in a humidified incubator at 37°C with 5% CO₂ for 7-14 days.

-

After the incubation period, count the number of CFU-GM colonies (defined as aggregates of >40 cells) under an inverted microscope.

-

Calculate the number of CFU-GM per 10⁵ bone marrow cells for each treatment condition.

Conclusion

This compound is a promising synthetic muramyl dipeptide analog with well-defined immunostimulatory properties mediated through the NOD2 signaling pathway. The quantitative data from preclinical and clinical studies consistently demonstrate its ability to enhance hematopoiesis, particularly by increasing leukocyte and platelet counts. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel immunomodulators. Further research into the nuanced downstream effects of this compound signaling and its long-term clinical efficacy will be crucial for realizing its full therapeutic potential in various clinical settings, including oncology and infectious diseases.

References

- 1. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]

- 4. A critical role of RICK/RIP2 polyubiquitination in Nod-induced NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIP2 activity in inflammatory disease and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

foundational research on romurtide and NOD2 receptor binding

An In-depth Technical Guide to the Foundational Research on Romurtide and NOD2 Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning this compound and its interaction with the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor. It delves into the molecular mechanism of action, binding affinities, structure-activity relationships, and the key experimental protocols used to elucidate these interactions.

Introduction: this compound and the NOD2 Receptor

This compound, also known as Muroctasin or MDP-Lys (L-Ala-D-isoGln-L-Lys)-stearoyl, is a synthetic immunomodulator and an analog of muramyl dipeptide (MDP).[1][2] MDP is the minimal bioactive peptidoglycan motif found in the cell walls of nearly all bacteria.[3] this compound leverages this structure to stimulate the innate immune system, and it is clinically used for the treatment of leukopenia that can occur during radiotherapy.[2][4]

The primary molecular target of this compound and other MDP analogs is the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor (PRR). NOD2 is crucial for detecting bacterial fragments within the cytoplasm of immune cells, such as macrophages and dendritic cells, as well as intestinal epithelial cells. Genetic mutations in the NOD2 gene are strongly associated with an increased risk for inflammatory conditions, most notably Crohn's disease, highlighting its critical role in maintaining immune homeostasis.

Molecular Mechanism of NOD2 Activation by this compound

As an MDP analog, this compound mimics the presence of a bacterial component, triggering a specific innate immune response. The activation process follows a well-defined signaling cascade:

-

Ligand Recognition : this compound enters the cell and is recognized by the C-terminal leucine-rich repeat (LRR) domain of NOD2, which is the receptor's primary ligand-binding region.

-

Conformational Change and Oligomerization : Upon binding, NOD2 undergoes a conformational change. This is enhanced by the binding of ATP to the central nucleotide-binding domain (NBD) and leads to the self-oligomerization of NOD2 molecules.

-

Signalosome Formation : The activated NOD2 oligomer recruits the serine/threonine kinase RIP2 (also known as RICK) through homophilic interactions between their respective caspase recruitment domains (CARDs).

-

Downstream Signaling : RIP2, once activated, mediates the ubiquitination of NEMO (IKKγ), which in turn activates the IKK complex. This leads to the activation of two major downstream pathways:

-

NF-κB Pathway : The canonical pathway for activating the transcription factor NF-κB (nuclear factor-kappa B).

-

MAPK Pathway : The activation of mitogen-activated protein kinases (MAPKs).

-

-

Cytokine Production : NF-κB translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes. This results in the production and secretion of cytokines, chemokines, and hematopoietic growth factors, which orchestrate the resulting immune response, including the enhancement of macrophage activity and the proliferation of white blood cells.

Caption: this compound-induced NOD2 signaling pathway.

Quantitative Analysis of this compound-NOD2 Binding

The affinity between MDP analogs and the NOD2 receptor has been quantified using various biophysical and cell-based assays. Surface Plasmon Resonance (SPR) has been instrumental in determining the direct binding kinetics.

| Compound | NOD2 Construct | Assay Method | Binding Affinity (K D ) / Efficacy (EC 50 ) | Reference |

| Muramyl Dipeptide (MDP) | LRR Domain of Nod2 | Surface Plasmon Resonance (SPR) | K D = 212 ± 24 nM | |

| Muramyl Dipeptide (MDP) | Full-length Nod2 | Surface Plasmon Resonance (SPR) | K D = 51 ± 18 nM | |

| Desmuramylpeptide Analog (1) | Full-length NOD2 | HEK-Blue™ Reporter Assay | EC 50 = 77.0 nM | |

| Butyrylated Desmuramylpeptide (3) | Full-length NOD2 | HEK-Blue™ Reporter Assay | EC 50 = 4.6 nM | |

| L-threonine MDP Analog (32) | Full-length NOD2 | HEK-Blue™ Reporter Assay | EC 50 = 12.5 µM | |

| Stearoyl-threonine MDP Analog (81) | Full-length NOD2 | HEK-Blue™ Reporter Assay | EC 50 = 1.45 µM |

Table 1: Quantitative data on the binding and activation of the NOD2 receptor by MDP and its analogs. K D (dissociation constant) measures binding affinity, while EC 50 (half-maximal effective concentration) measures the potency of receptor activation in a cellular context.

The data indicate a high-affinity interaction between MDP and the NOD2 receptor, with K D values in the nanomolar range. Structure-activity relationship (SAR) studies show that modifications to the core MDP structure can significantly alter the potency of NOD2 activation. For instance, the addition of a stearoyl group to an l-threonine-based analog increased its potency by nearly 10-fold, demonstrating the impact of lipophilicity on activity. Similarly, a butyrylated desmuramylpeptide showed a 17-fold enhancement in potency compared to its parent compound.

Key Experimental Protocols

The foundational research on this compound and NOD2 binding relies on several key experimental methodologies to assess binding affinity and functional activation.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the dissociation constant (K D ) of the interaction between NOD2 protein and an MDP analog.

Methodology Summary:

-

Chip Preparation: An MDP analog, synthetically modified with an amine group, is covalently coupled to the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry (EDC/NHS activation). A reference channel is prepared by deactivating the surface with ethanolamine to subtract non-specific binding.

-

Protein Preparation: Recombinant full-length or LRR domain of NOD2 is expressed (e.g., in insect cells) and purified.

-

Binding Analysis: The purified NOD2 protein, at various concentrations, is flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound protein, is measured in real-time and recorded as a sensorgram.

-

Data Analysis: The association and dissociation rates are recorded. The equilibrium response at each protein concentration is plotted, and the resulting curve is fitted to a steady-state affinity model to calculate the K D value. It has been noted that the binding is pH-dependent, with maximal binding observed between pH 5.0 and 6.5, suggesting the interaction may occur in an acidic cellular compartment.

HEK-Blue™ NOD2 Reporter Assay for Functional Activity

This cell-based assay quantifies the activation of the NOD2 signaling pathway.

Objective: To measure the dose-dependent activation of the NF-κB pathway by this compound or other NOD2 agonists and determine the EC 50 value.

Methodology Summary:

-

Cell Line: The assay utilizes HEK-Blue™ NOD2 cells, a human embryonic kidney (HEK293) cell line engineered to stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of a promoter containing NF-κB binding sites.

-

Cell Culture and Stimulation: HEK-Blue™ NOD2 cells are plated in 96-well plates. They are then stimulated with serial dilutions of the test compound (e.g., this compound) for a set period, typically 18-24 hours.

-

Detection: After incubation, a sample of the cell culture supernatant is transferred to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™). The SEAP enzyme hydrolyzes the substrate in the reagent, leading to a color change.

-

Quantification: The absorbance is read using a spectrophotometer (e.g., at 620 nm). The intensity of the color is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

-

Data Analysis: The results are normalized to a vehicle control. A dose-response curve is generated by plotting the NF-κB activation against the logarithm of the compound concentration, and the EC 50 value is calculated using non-linear regression.

Caption: Experimental workflow for the HEK-Blue™ NOD2 reporter assay.

Structure-Activity Relationship (SAR) of this compound

This compound's structure is a prime example of SAR-driven drug design. The core MDP structure is essential for NOD2 recognition, but modifications are made to enhance its therapeutic properties, such as improving pharmacokinetic profiles and modulating activity.

Caption: Logical relationship of this compound's structure to its activity.

The key modifications in this compound compared to the minimal MDP structure are:

-

Addition of L-Lysine: This extends the dipeptide chain, mimicking the structure of peptidoglycan from certain bacteria and potentially altering binding or downstream signaling.

-

Addition of a Stearoyl Group: This long-chain fatty acid makes the molecule significantly more lipophilic. This modification is crucial and is thought to enhance membrane interactions, potentially affecting cellular uptake and the compound's pharmacokinetic profile. As seen in Table 1, such lipophilic additions can dramatically increase the potency of NOD2 activation.

Conclusion

This compound is a rationally designed immunomodulator that functions as a potent agonist of the intracellular NOD2 receptor. Foundational research has established that it mimics the bacterial cell wall component MDP, binding with high affinity to the LRR domain of NOD2. This interaction initiates a well-defined signaling cascade through RIP2, leading to NF-κB and MAPK activation and subsequent production of immunomodulatory cytokines. Quantitative binding and functional assays have been crucial in defining its potency and in guiding the structure-activity relationship studies that led to its development. The detailed understanding of this compound's mechanism of action provides a solid basis for its clinical application in treating neutropenia and for the future development of novel NOD2-targeting therapeutics.

References

Romurtide's Effect on Cytokine and Chemokine Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romurtide, a synthetic analogue of muramyl dipeptide (MDP), is an immunomodulator known to enhance the body's immune response.[1] As a derivative of a component of bacterial cell walls, this compound is recognized by the innate immune system, triggering a cascade of signaling events that culminate in the production of a wide array of cytokines and chemokines.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cytokine and chemokine production, intended for researchers, scientists, and professionals involved in drug development. The guide details the underlying signaling pathways, presents available data on cytokine induction, and provides detailed experimental protocols for studying these effects.

Mechanism of Action: The NOD2 Signaling Pathway

This compound exerts its immunomodulatory effects primarily through the activation of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1] NOD2 is an intracellular pattern recognition receptor (PRR) that detects MDP and its analogues. The binding of this compound to NOD2 initiates a downstream signaling cascade, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB), a pivotal regulator of immune and inflammatory genes.

The key steps in the NOD2 signaling pathway are as follows:

-

Ligand Recognition: this compound enters the cell and is recognized by the leucine-rich repeat (LRR) domain of the cytosolic NOD2 receptor.

-

Conformational Change and Oligomerization: Upon binding, NOD2 undergoes a conformational change, leading to its oligomerization.

-

Recruitment of RIPK2: The caspase recruitment domain (CARD) of NOD2 recruits the serine/threonine kinase RIPK2 (also known as RICK).

-

Activation of TAK1: RIPK2 mediates the recruitment and activation of Transforming Growth Factor Beta-Activated Kinase 1 (TAK1).

-

Activation of IKK Complex and MAPK Pathway: TAK1, in turn, activates the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) pathway.

-

NF-κB Translocation: The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows NF-κB to translocate to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to the promoter regions of target genes, initiating the transcription of various pro-inflammatory cytokines, chemokines, and other immune mediators.

NOD2 Signaling Pathway for Cytokine Production.

Data Presentation: this compound-Induced Cytokine and Chemokine Production

While extensive quantitative data for this compound is limited in publicly available literature, studies on this compound and other closely related muramyl dipeptide (MDP) analogs have demonstrated the induction of a broad range of cytokines and chemokines. The following tables summarize the available qualitative and semi-quantitative data.

Note to the Reader: The quantitative data presented below is sparse and often derived from studies on MDP analogs other than this compound. This information should be interpreted with caution as the magnitude of cytokine induction can vary between different analogs and experimental conditions.

Table 1: Cytokines Induced by this compound and Other MDP Analogs

| Cytokine | Cell Type/System | Species | Effect | Reference(s) |

| Interleukin-1β (IL-1β) | Peripheral Blood Mononuclear Cells (PBMCs) | Human | Enhanced production | |

| Interleukin-6 (IL-6) | Macrophages, PBMCs, Whole Blood | Human | Significant augmentation, Dose-dependent increase | |

| Serum, Mononuclear Cells | Monkey | Significantly elevated levels | ||

| Tumor Necrosis Factor-α (TNF-α) | Whole Blood | Human | Enhanced production | |

| Serum | Mouse | Dose-dependent increase (10-1000 µ g/mouse , i.v.), peak at 3h, sustained for 48h | ||

| Interleukin-8 (IL-8) | Whole Blood | Human | Enhanced production | |

| Granulocyte-Colony Stimulating Factor (G-CSF) | Mononuclear Cells | Monkey | Enhanced production | |

| Macrophage-Colony Stimulating Factor (M-CSF) | Mononuclear Cells | Monkey | Enhanced production | |

| Granulocyte-Macrophage Colony Stimulating Factor (GM-CSF) | Mononuclear Cells | Monkey | Enhanced production | |

| Stem Cell Factor (SCF) | Serum | Monkey | Significantly elevated levels | |

| Erythropoietin (EPO) | Serum | Monkey | Significantly elevated levels | |

| Interleukin-1 Receptor Antagonist (IL-1Ra) | Whole Blood | Human | Enhanced production |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on cytokine and chemokine production.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the production of cytokines by human PBMCs in response to this compound stimulation.

Materials:

-

Ficoll-Paque PLUS

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound (sterile, for in vitro use)

-

96-well flat-bottom culture plates

-

Centrifuge

-

CO₂ incubator

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin) at a concentration of 1 x 10⁶ cells/mL.

-

Plating: Add 100 µL of the cell suspension to each well of a 96-well flat-bottom culture plate.

-

Stimulation: Prepare a stock solution of this compound and dilute it to various concentrations in complete RPMI 1640 medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. For a negative control, add 100 µL of medium without this compound.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a designated time course (e.g., 6, 12, 24, 48 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store them at -80°C until cytokine analysis.

Human Whole Blood Assay for Cytokine Response

Objective: To measure cytokine production in a more physiologically relevant whole blood environment.

Materials:

-

Heparinized whole blood from healthy donors

-

This compound (sterile, for in vitro use)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom cell culture plates

-

Centrifuge

-

CO₂ incubator

Methodology:

-

Blood Collection: Draw whole blood from consenting healthy donors into heparin-coated collection tubes.

-

Plating: Within 2-3 hours of collection, gently mix the blood and add 86 µL to each well of a 96-well flat-bottom culture plate.

-

Stimulation: Prepare a 25x concentrated solution of this compound in sterile PBS. After a 1-hour pre-incubation of the blood at 37°C, add 4 µL of the this compound solution to each well to achieve the final desired concentration (e.g., 0.4 µg/mL). For unstimulated controls, add 4 µL of PBS.

-

Incubation: Shake the plate at 600-700 rpm for 2 minutes and incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Plasma Collection: After incubation, add 100 µL of cold PBS to each well, shake at 600-700 rpm for 2 minutes, and centrifuge the plate at 400 x g for 5 minutes. Transfer 100 µL of the plasma supernatant to a new 96-well plate for storage at -20°C or -80°C until analysis.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of specific cytokines in the collected cell culture supernatants or plasma.

Materials:

-

Commercial ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Methodology:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine overnight at 4°C.

-

Washing and Blocking: Wash the plate with Wash Buffer and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add the collected supernatants/plasma and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.

-

Stopping the Reaction: Add the Stop Solution to each well to stop the color development.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.

Experimental Workflow for Cytokine Induction Assay.

Conclusion

This compound is a potent immunomodulator that stimulates the production of a wide range of cytokines and chemokines through the activation of the NOD2 signaling pathway. This activity underlies its therapeutic potential in various clinical settings, including the treatment of neutropenia. While the qualitative effects on cytokine production are well-documented, further research is needed to provide more detailed quantitative, dose-response, and time-course data for this compound's effects on a broader panel of cytokines and chemokines. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will be crucial for a more complete understanding of this compound's immunomodulatory properties and for the development of novel therapeutic strategies.

References

Initial Studies on Romurtide for the Treatment of Neutropenia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romurtide, a synthetic analogue of muramyl dipeptide (MDP), is an immunomodulatory agent that has demonstrated significant potential in the management of neutropenia, a condition characterized by a deficiency of neutrophils that heightens the risk of infection. This is particularly relevant for patients undergoing chemotherapy or radiotherapy, where myelosuppression is a common and serious complication.[1][2] This technical guide provides a comprehensive overview of the initial studies on this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound exerts its effects by mimicking components of bacterial cell walls, thereby stimulating the innate immune system.[1] The core of its mechanism lies in its interaction with the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor, which is primarily located within immune cells such as macrophages and dendritic cells.[1]

The binding of this compound to NOD2 initiates a downstream signaling cascade that culminates in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This transcription factor plays a pivotal role in the expression of a variety of genes involved in the immune response. The activation of NF-κB leads to the production and release of several key cytokines and chemokines, including:

-

Interleukin-1 (IL-1)

-

Interleukin-6 (IL-6)

-

Granulocyte-macrophage colony-stimulating factor (GM-CSF)

-

Granulocyte colony-stimulating factor (G-CSF)

-

Macrophage colony-stimulating factor (M-CSF)

-

Stem cell factor (SCF)

This cytokine surge stimulates the proliferation and maturation of hematopoietic progenitor cells in the bone marrow, leading to an increase in the production and release of neutrophils into the bloodstream, thereby counteracting neutropenia.

Preclinical Studies

Initial preclinical investigations in animal models were crucial in establishing the safety and efficacy profile of this compound.

Murine Models

In mice, orally administered this compound demonstrated an enhancement of nonspecific resistance to microbial infections and stimulation of hematopoiesis, with effects comparable to subcutaneous injections, though at higher doses. Specifically, oral doses of 3 mg and 10 mg per mouse were required to achieve similar efficacy in stimulating infection resistance and hematopoiesis, respectively, as a 0.1 mg subcutaneous dose. These studies observed a sequential response, beginning with leukocytosis, followed by elevated serum colony-stimulating activity and an increase in granulocyte-macrophage colony-forming units (CFU-GM) in the femoral bone marrow.

Nonhuman Primate Models

Studies in monkeys with carboplatin-induced myelosuppression showed that this compound administration led to an increased number of megakaryocytes and a shift towards higher ploidy classes, indicating promotion of both proliferation and maturation of these platelet precursors. A significant elevation in serum levels of IL-6, SCF, and erythropoietin was observed prior to the megakaryocyte response. Furthermore, this compound enhanced the production of G-CSF, M-CSF, and GM-CSF by monkey mononuclear cells.

Clinical Studies

Clinical trials have further substantiated the efficacy of this compound in treating neutropenia in human subjects, particularly in the oncology setting.

Dose-Escalation and Efficacy Trials

In clinical studies involving cancer patients undergoing chemotherapy or radiotherapy, this compound was administered subcutaneously for 6 days, starting the day after chemotherapy. The dosages tested ranged from 50 μg to 400 μg per day. A dose-dependent effect was noted, with higher doses demonstrating greater efficacy in restoring leukocyte counts, primarily neutrophils. Doses of 100 μg and 200 μg were also found to increase neutrophil counts in the bone marrow.

The clinical data indicated that a daily dose of 200 μg for 6 days was an optimal regimen, as the 400 μg dose was associated with a higher incidence of side effects, including fever, pain and redness at the injection site, and headache. The therapeutic effect, an increase in neutrophil counts, is typically observed within 24 to 48 hours of administration.

Summary of Clinical Trial Data

| Parameter | Finding | Reference |

| Patient Population | Cancer patients with chemotherapy- or radiotherapy-induced leukopenia | |

| Dosage Range Tested | 50, 100, 200, and 400 μ g/day | |

| Route of Administration | Subcutaneous injection | |

| Treatment Duration | 6 days | |

| Optimal Dosage | 200 μ g/day | |

| Primary Efficacy | Rapid restoration of leukocyte counts, mainly neutrophils | |

| Bone Marrow Effects | Increased neutrophil counts at 100 and 200 μg doses | |

| Onset of Action | 24 to 48 hours | |

| Adverse Effects (at 400 μg) | Fever, pain and redness at injection site, headache |

Experimental Protocols

In Vitro Cytokine Production Assay

To assess the ability of this compound to induce cytokine production, mononuclear cells can be isolated and cultured in the presence of the compound.

Methodology:

-

Cell Isolation: Mononuclear cells are isolated from whole blood (e.g., from nonhuman primates) using density gradient centrifugation.

-

Cell Culture: The isolated cells are seeded in culture plates at a specific density.

-

Treatment: this compound is added to the cell cultures at various concentrations. A control group without this compound is also included.

-

Incubation: The cultures are incubated for a predetermined period to allow for cytokine production.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Analysis: The concentrations of various cytokines (e.g., G-CSF, M-CSF, GM-CSF) in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).

Myelosuppression and Treatment in Nonhuman Primates

This protocol outlines the in vivo evaluation of this compound's effect on hematopoiesis in a myelosuppressed nonhuman primate model.

Methodology:

-

Induction of Myelosuppression: A myelosuppressive agent, such as carboplatin, is administered to the animals to induce a state of low blood cell counts.

-

Treatment Administration: this compound is administered to the treated group, while a control group receives a placebo.

-

Blood and Bone Marrow Sampling: Blood and bone marrow samples are collected at regular intervals before and after treatment.

-

Hematological Analysis: Complete blood counts are performed to determine the number of various blood cells, including neutrophils and platelets.

-

Megakaryocyte Analysis: Bone marrow smears are prepared and stained to analyze the number and ploidy of megakaryocytes.

-

Cytokine Level Measurement: Serum samples are analyzed for the levels of relevant cytokines (e.g., IL-6, SCF) using ELISAs.

Conclusion

Initial studies on this compound have established it as a promising therapeutic agent for the management of neutropenia. Its well-defined mechanism of action, centered on the NOD2-NF-κB signaling pathway, leads to the production of key hematopoietic cytokines, resulting in the restoration of neutrophil counts. Preclinical and clinical data have demonstrated its efficacy and identified an optimal dosing regimen. Further research and clinical trials are warranted to fully elucidate the therapeutic potential and safety profile of this compound for its broader application in clinical practice.

References

Romurtide's Impact on Neutrophil Proliferation and Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romurtide, a synthetic N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide or MDP) derivative, is an immunomodulatory agent that has demonstrated significant effects on the proliferation and activation of neutrophils. By targeting the intracellular pattern recognition receptor NOD2, this compound initiates a signaling cascade that culminates in the production of key hematopoietic cytokines, leading to an increase in neutrophil counts and enhancement of their effector functions. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's influence on neutrophils, aimed at researchers and professionals in the field of drug development and immunology.

Introduction

Neutrophils are the most abundant type of white blood cells and constitute the first line of defense of the innate immune system against invading pathogens. Their functions include phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs). Conditions such as chemotherapy-induced neutropenia can lead to a dangerously low level of neutrophils, increasing the risk of life-threatening infections. This compound has emerged as a therapeutic agent to counteract such conditions by stimulating granulopoiesis, the process of neutrophil production.[1] This document will explore the core mechanisms by which this compound exerts its effects on neutrophil proliferation and activation.

Mechanism of Action: The NOD2 Signaling Pathway

This compound's mechanism of action is centered on its ability to act as a ligand for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular receptor primarily expressed in immune cells like macrophages, dendritic cells, and neutrophils.[2][3]

Upon binding to NOD2, this compound triggers a conformational change in the receptor, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2 (Receptor-Interacting Protein 2) via CARD-CARD homophilic interactions.[4][5] This interaction is a critical step for downstream signaling. The activation of RIP2 initiates two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Activation of these pathways leads to the translocation of transcription factors into the nucleus, inducing the expression of a wide array of pro-inflammatory and immunomodulatory genes. A key outcome of this transcriptional activation is the production and secretion of various cytokines, including Granulocyte-Colony Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). These cytokines are the primary drivers of neutrophil proliferation and differentiation in the bone marrow and their subsequent release into the bloodstream.

References

- 1. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of ayu NOD2 in NF-κB and MAPK signaling pathways: Insights into functional conservation of NOD2 in antibacterial innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Romurtide as a Cancer Therapy Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romurtide, a synthetic analog of muramyl dipeptide (MDP), is an immunomodulatory agent with significant potential as an adjuvant in cancer therapy.[1] MDP is the smallest immunologically active component of the bacterial cell wall peptidoglycan.[2] this compound functions by mimicking bacterial components, thereby stimulating the host's innate immune system.[3] Its primary application in oncology is to counteract myelosuppression, a common and severe side effect of chemotherapy and radiotherapy. Specifically, it is used to treat leukopenia (a reduction in white blood cells) and thrombocytopenia (a reduction in platelets). By restoring hematopoietic function, this compound can help maintain the intensity and schedule of anticancer treatments, potentially improving patient outcomes.

Mechanism of Action

This compound exerts its immunomodulatory effects primarily through the activation of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor. NOD2 is an intracellular pattern recognition receptor predominantly expressed in immune cells such as macrophages, dendritic cells, and monocytes.

The signaling cascade initiated by this compound binding to NOD2 can be summarized as follows:

-

Recognition and Binding: this compound, as an MDP analog, is recognized by and binds to the NOD2 receptor in the cytoplasm of immune cells.

-

Conformational Change and Signaling Cascade: This binding induces a conformational change in NOD2, triggering a downstream signaling cascade.

-

NF-κB Activation: The primary signaling pathway activated is the nuclear factor-kappa B (NF-κB) pathway.

-

Cytokine and Chemokine Production: Activation of NF-κB leads to the transcription and subsequent production of a variety of pro-inflammatory cytokines and chemokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

-

Stimulation of Hematopoiesis: These cytokines, along with colony-stimulating factors (CSFs) like granulocyte-CSF (G-CSF), macrophage-CSF (M-CSF), and granulocyte-macrophage CSF (GM-CSF), stimulate the proliferation and differentiation of hematopoietic stem cells in the bone marrow. This leads to an increased production of neutrophils, monocytes, and platelets.

-

Enhanced Immune Response: Beyond hematopoiesis, the activation of macrophages and other immune cells can enhance the body's ability to recognize and eliminate cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound and its analogs.

Table 1: Effects of this compound on Hematopoietic Recovery

| Parameter | Observation | Clinical Context | Reference |

| Leukocyte Count | Restores leukocyte counts following chemotherapy or radiotherapy. | Cancer patients | |

| Platelet Count | Restores platelet counts following chemotherapy or radiotherapy. | Cancer patients | |

| Megakaryopoiesis | Increases the number and promotes maturation of megakaryocytes. | Myelosuppressed nonhuman primates | |

| Cytokine Induction | Significantly elevates serum levels of IL-6, SCF, and erythropoietin. | Myelosuppressed nonhuman primates | |

| CSF Production | Enhances production of G-CSF, M-CSF, and GM-CSF by mononuclear cells. | In vitro (monkey cells) |

Table 2: Antitumor Effects of this compound and MDP Analogs

| MDP Analog | Model | Key Findings | Reference |

| This compound (with IFN-β) | B16F10 melanoma mouse model | Co-administration inhibited tumor growth, whereas each agent alone had no significant effect. | |

| Mifamurtide | Osteosarcoma (pediatric/adolescent) | Adjuvant to chemotherapy; may increase overall and event-free survival. | |

| Mifamurtide | Osteosarcoma with positive surgical margins | Delayed median time to metastatic disease from 4 to 7.2 months. | |

| GMDP-A | Transplantable cancers (B16 melanoma, P388 leukemia) | Inhibited tumor growth in >95% of cases, reduced metastasis, and allowed a 30% reduction in cisplatin dose. | |

| Murabutide (with IL-2) | Meth-A sarcoma-bearing mice | Resulted in complete tumor regression in 70% of treated mice. |

Experimental Protocols

Protocol 1: In Vivo Murine Model for Evaluating this compound's Effect on Chemotherapy-Induced Myelosuppression

This protocol outlines a general procedure to assess the efficacy of this compound in a mouse model of chemotherapy-induced myelosuppression.

1. Animal Model:

-

Species: BALB/c mice, 6-8 weeks old.

-

Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow a 1-week acclimatization period before the start of the experiment.

2. Experimental Groups:

-

Group 1: Vehicle control (e.g., saline).

-

Group 2: Chemotherapy agent only (e.g., Cyclophosphamide).

-

Group 3: Chemotherapy agent + this compound.

-

Group 4: this compound only.

3. Procedure:

-

Day 0: Administer a single intraperitoneal (i.p.) injection of the chemotherapeutic agent (e.g., Cyclophosphamide at 150-200 mg/kg) to induce myelosuppression in Groups 2 and 3. Administer vehicle to Groups 1 and 4.

-

Day 1-7: Administer this compound (e.g., 100-200 µg/kg, subcutaneously) or vehicle daily to the respective groups.

-

Blood Sampling: Collect peripheral blood samples (e.g., via tail vein) at baseline (Day 0) and at regular intervals (e.g., Days 3, 5, 7, 10, 14) post-chemotherapy.

-

Hematological Analysis: Perform complete blood counts (CBCs) to determine white blood cell (WBC), neutrophil, and platelet counts.

-

Bone Marrow Analysis (Optional): At the end of the study, euthanize mice and harvest femurs and tibias. Flush bone marrow cells and analyze for cellularity and progenitor cell populations via flow cytometry or colony-forming unit (CFU) assays.

4. Data Analysis:

-

Compare the nadir (lowest point) of blood cell counts and the time to recovery between the different groups.

-

Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the results.

Protocol 2: In Vitro Assessment of this compound-Induced Cytokine Production from Human PBMCs

This protocol describes how to measure the stimulatory effect of this compound on cytokine production from human peripheral blood mononuclear cells (PBMCs).

1. PBMC Isolation:

-

Collect whole blood from healthy donors in heparinized tubes.

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. Cell Culture and Stimulation:

-

Plate PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well).

-

Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL).

-

Include a negative control (medium only) and a positive control (e.g., Lipopolysaccharide, LPS, at 1 µg/mL).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

3. Cytokine Measurement:

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the cell-free supernatant.

-

Measure the concentrations of key cytokines (e.g., IL-1β, IL-6, TNF-α, GM-CSF) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

-

Generate dose-response curves for this compound-induced cytokine production.

-

Compare the levels of cytokines produced in response to this compound with the negative and positive controls.

Concluding Remarks

This compound is a promising adjuvant for cancer therapy, primarily through its ability to ameliorate the myelosuppressive side effects of chemotherapy and radiotherapy. Its well-defined mechanism of action, centered on the NOD2-NF-κB signaling pathway, provides a strong rationale for its clinical use. The protocols provided here offer a framework for preclinical evaluation of this compound and its analogs. Further research and clinical trials are essential to fully elucidate its therapeutic potential and optimize its application in various cancer treatment regimens.

References

Application Notes and Protocols for Romurtide in Chemotherapy-Induced Leukopenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romurtide, a synthetic analogue of muramyl dipeptide (MDP), is an immunomodulatory agent that has shown significant promise in the management of chemotherapy-induced leukopenia.[1] By mimicking a component of the bacterial cell wall, this compound stimulates the innate immune system, leading to the enhanced production and activation of white blood cells, particularly neutrophils.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in the context of chemotherapy-induced leukopenia.

Mechanism of Action

This compound's primary mechanism of action involves the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[2][3] This receptor is predominantly expressed in immune cells such as macrophages and dendritic cells. Upon binding of this compound to NOD2, a signaling cascade is initiated, culminating in the activation of the transcription factor NF-κB. This leads to the upregulation of various pro-inflammatory cytokines and chemokines, including granulocyte colony-stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF), which in turn promote the proliferation, differentiation, and activation of hematopoietic progenitor cells, ultimately increasing the number of circulating neutrophils.

Caption: this compound's signaling pathway via NOD2 activation.

Data Presentation

Clinical Efficacy of this compound in Chemotherapy-Induced Leukopenia and Thrombocytopenia

The following table summarizes the quantitative data from a clinical study evaluating the restorative effect of this compound in gastrointestinal cancer patients undergoing chemotherapy.

| Parameter | This compound Administration Group | Non-Administration Group | p-value |

| Platelet Count | |||

| Mean Change Ratio | 1.22 ± 0.75 (n=30) | 0.67 ± 0.45 (n=25) | < 0.005 |

| Patients with Decreased Platelet Count | 13 (43%) | 20 (80%) | < 0.01 |

| Patients with Marked Decrease (<6 x 10⁴/mm³) | 2 (7%) | 7 (28%) | < 0.05 |

| Carboplatin-Treated Subgroup (450 mg/m²) | |||

| Mean Leukocyte Change Ratio | 1.10 ± 0.52 (n=13) | 0.74 ± 0.27 | < 0.05 |

| Mean Platelet Change Ratio | 1.23 ± 0.59 (n=13) | 0.74 ± 0.42 | < 0.05 |

Experimental Protocols

In Vivo Evaluation of this compound in a Cyclophosphamide-Induced Leukopenia Mouse Model

This protocol describes the induction of leukopenia in mice using cyclophosphamide (CTX) and the subsequent evaluation of this compound's efficacy in restoring white blood cell counts.

Materials:

-

Cyclophosphamide (CTX)

-

Sterile saline (0.9% NaCl)

-

This compound

-

8-10 week old female BALB/c mice

-

Hematology analyzer or hemocytometer and microscope

-

Anticoagulant (e.g., EDTA) blood collection tubes

Protocol:

-

Induction of Leukopenia:

-

Dissolve CTX in sterile saline to a final concentration of 20 mg/mL.

-

Administer a single intraperitoneal (i.p.) injection of CTX at a dose of 200 mg/kg body weight to each mouse. This dose has been shown to induce a reversible leukopenia.

-

The nadir (lowest point) of leukocyte count is typically observed around day 3-4 post-CTX administration.

-

-

This compound Administration:

-

Prepare a stock solution of this compound in sterile saline.

-

Beginning 24 hours after CTX injection, administer this compound subcutaneously (s.c.) daily for 5-7 consecutive days. A suggested dose range for initial studies is 0.1-1 mg/kg.

-

A control group should receive vehicle (sterile saline) injections following the same schedule.

-

-

Monitoring of Hematological Parameters:

-

Collect peripheral blood samples (e.g., from the tail vein) at baseline (before CTX injection) and at regular intervals (e.g., days 3, 5, 7, 9, and 12) after CTX administration.

-

Collect blood into tubes containing an anticoagulant.

-

Perform complete blood counts (CBC) using a hematology analyzer to determine total white blood cell (WBC), neutrophil, lymphocyte, and monocyte counts.

-

Alternatively, manual cell counting can be performed using a hemocytometer and Wright-Giemsa stained blood smears for differential counts.

-

-

Data Analysis:

-

Plot the mean WBC and neutrophil counts over time for both the this compound-treated and control groups.

-

Calculate the area under the curve (AUC) for the neutrophil recovery period to quantify the overall effect of this compound.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between the treatment and control groups.

-

Caption: Workflow for in vivo evaluation of this compound.

In Vitro Assessment of this compound-Induced G-CSF Production

This protocol outlines a method to assess the ability of this compound to induce the production of Granulocyte Colony-Stimulating Factor (G-CSF) from murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

This compound

-

Lipopolysaccharide (LPS) (as a positive control)

-

ELISA kit for murine G-CSF

-

96-well cell culture plates

Protocol:

-

Cell Seeding:

-

Seed the macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to adhere.

-

-

Cell Stimulation:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range for initial experiments is 0.1-10 µg/mL.

-

Prepare a positive control solution of LPS (e.g., 100 ng/mL).

-

A negative control group should receive fresh medium only.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions, LPS solution, or fresh medium to the respective wells.

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Supernatant Collection and Analysis:

-

After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

-

Carefully collect the cell culture supernatants.

-

Measure the concentration of G-CSF in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the G-CSF standards provided in the ELISA kit.

-

Calculate the concentration of G-CSF in each sample based on the standard curve.

-

Plot the G-CSF concentration as a function of the this compound concentration to determine the dose-response relationship.

-

Compare the G-CSF levels induced by this compound to those of the negative and positive controls.

-

Caption: Workflow for in vitro G-CSF induction assay.

References

Application Notes and Protocols for Measuring Romurtide Activity in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romurtide, a synthetic analog of muramyl dipeptide (MDP), is a potent immunomodulator that enhances the body's immune response.[1][2][3] Its primary mechanism of action is the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] This activation triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of various pro-inflammatory cytokines and chemokines. These molecules, in turn, stimulate the proliferation and activation of immune cells, such as neutrophils and macrophages, making this compound a promising therapeutic agent for conditions like neutropenia.

These application notes provide detailed protocols for a panel of cell-based assays to quantitatively assess the in vitro activity of this compound. The described assays are essential for mechanism-of-action studies, potency determination, and quality control in the research and development of this compound-based therapeutics.

Mechanism of Action: The NOD2 Signaling Pathway

This compound exerts its immunostimulatory effects by mimicking a component of bacterial cell walls, thereby activating the NOD2 signaling pathway. Upon binding to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm of immune cells, this compound induces a conformational change and oligomerization of the receptor. This leads to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2), which is crucial for the downstream activation of both the NF-κB and MAPK signaling pathways. Activation of these pathways results in the transcription of genes encoding a variety of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).

Key Cell-Based Assays for this compound Activity

The following assays are recommended for characterizing the bioactivity of this compound in vitro:

-

NF-κB Activation Reporter Assay: To measure the activation of the NF-κB pathway.

-

Cytokine Production Assay: To quantify the secretion of key pro-inflammatory cytokines.

-

MAPK Activation Assay: To detect the phosphorylation and activation of key MAPK proteins.

NF-κB Activation Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to this compound. It utilizes a human embryonic kidney cell line (HEK293) stably co-transfected with the human NOD2 gene and an NF-κB-inducible reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase.

Experimental Workflow: NF-κB Reporter Assay

Protocol: NF-κB Activation in HEK-Blue™ hNOD2 Cells

Materials:

-

HEK-Blue™ hNOD2 Cells (InvivoGen)

-

DMEM, high glucose, with 4.5 g/L glucose, L-glutamine, and sodium pyruvate (Gibco)

-

Fetal Bovine Serum (FBS), heat-inactivated (Gibco)

-

Penicillin-Streptomycin (Gibco)

-

Normocin™ (InvivoGen)

-

Blasticidin and Zeocin™ (InvivoGen)

-

HEK-Blue™ Detection Medium (InvivoGen)

-

This compound

-

Muramyl dipeptide (MDP) (positive control)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom cell culture plates

Method:

-